molecular formula C12H14O3 B3037590 3-(Benzyloxy)cyclobutanecarboxylic acid CAS No. 4958-02-5

3-(Benzyloxy)cyclobutanecarboxylic acid

Cat. No. B3037590
Key on ui cas rn: 4958-02-5
M. Wt: 206.24 g/mol
InChI Key: YNNOFVDQHAHVFG-UHFFFAOYSA-N
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Patent
US08952037B2

Procedure details

A solution of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid (1.5 g, 5.99 mmol) in pyridine (3 mL) was heated in a 120° C. oil bath for 12 h. The mixture was cooled to RT and the pyridine was removed under vacuum. Toluene (10 mL) was added and the solution was washed with 1N HCl (3×), dried (MgSO4), filtered, and concentrated in vacuo to give product as a brown oil (1.17 g, 95%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH:9]1[CH2:12][C:11](C(O)=O)([C:13]([OH:15])=[O:14])[CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>N1C=CC=CC=1>[CH2:1]([O:8][CH:9]1[CH2:10][CH:11]([C:13]([OH:15])=[O:14])[CH2:12]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CC(C1)(C(=O)O)C(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the pyridine was removed under vacuum
ADDITION
Type
ADDITION
Details
Toluene (10 mL) was added
WASH
Type
WASH
Details
the solution was washed with 1N HCl (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1CC(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08952037B2

Procedure details

A solution of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid (1.5 g, 5.99 mmol) in pyridine (3 mL) was heated in a 120° C. oil bath for 12 h. The mixture was cooled to RT and the pyridine was removed under vacuum. Toluene (10 mL) was added and the solution was washed with 1N HCl (3×), dried (MgSO4), filtered, and concentrated in vacuo to give product as a brown oil (1.17 g, 95%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH:9]1[CH2:12][C:11](C(O)=O)([C:13]([OH:15])=[O:14])[CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>N1C=CC=CC=1>[CH2:1]([O:8][CH:9]1[CH2:10][CH:11]([C:13]([OH:15])=[O:14])[CH2:12]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CC(C1)(C(=O)O)C(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the pyridine was removed under vacuum
ADDITION
Type
ADDITION
Details
Toluene (10 mL) was added
WASH
Type
WASH
Details
the solution was washed with 1N HCl (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1CC(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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